

Technical Guide: Physical and Chemical Properties of Eugenol Acetate-d3

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Compound of Interest		
Compound Name:	Eugenol acetate-d3	
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Introduction

Eugenol acetate, a naturally occurring compound found in clove oil, is recognized for its analgesic, antiseptic, and anti-inflammatory properties. Its deuterated analog, **Eugenol acetate-d3**, serves as a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. The incorporation of three deuterium atoms in the acetyl group provides a distinct mass shift, enabling its differentiation from the endogenous, non-deuterated form without significantly altering its chemical and biological properties. This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols for synthesis and analysis, and the biological context of **Eugenol acetate-d3**.

Physical and Chemical Properties

The physical and chemical properties of **Eugenol acetate-d3** are expected to be very similar to its non-deuterated counterpart. The primary difference lies in its molecular weight due to the presence of three deuterium atoms.



Property	Value	Reference
Chemical Name	4-allyl-2-methoxyphenyl acetate-d3	N/A
Synonyms	Acetyleugenol-d3, (2-methoxy- 4-prop-2-enylphenyl) acetate- d3	N/A
Molecular Formula	C12H11D3O3	[1]
Molecular Weight	209.26 g/mol	N/A
Appearance	Colorless to pale yellow liquid or solid	[2]
Melting Point	~29-31 °C	[2]
Boiling Point	~281-286 °C	[2]
Density	~1.079 g/mL at 25 °C	[2]
Solubility	Soluble in ethanol, ether, and chloroform. Insoluble in water.	[3]
Refractive Index	~1.518 (at 20 °C)	[2]

Experimental Protocols Synthesis of Eugenol Acetate-d3

Eugenol acetate-d3 can be synthesized by the acetylation of eugenol using deuterated acetic anhydride.

Materials:

- Eugenol
- Acetic anhydride-d6
- Sodium hydroxide (NaOH)



- Chloroform
- Distilled water
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- In a round-bottom flask, dissolve eugenol (1 equivalent) in a 10% aqueous solution of sodium hydroxide.
- Cool the mixture in an ice bath and add acetic anhydride-d6 (1.1 equivalents) dropwise with constant stirring.
- After the addition is complete, continue stirring at room temperature for 1-2 hours.
- Extract the reaction mixture with chloroform (3 x 50 mL).
- Combine the organic layers and wash with distilled water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (2 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield **Eugenol acetate-d3**.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of **Eugenol acetate-d3** will be similar to that of Eugenol acetate, with the notable absence of the singlet corresponding to the acetyl methyl protons, which typically appears around 2.3 ppm. The other signals corresponding to the aromatic, allyl, and methoxy groups will remain.
- ¹³C NMR: The carbon-13 NMR spectrum will also be very similar to the non-deuterated compound. The signal for the methyl carbon of the acetyl group will be present but may show a triplet multiplicity due to coupling with deuterium, and its chemical shift might be slightly altered.



Mass Spectrometry (MS)

- Molecular Ion: The molecular ion peak in the mass spectrum of Eugenol acetate-d3 will appear at m/z 209, which is 3 units higher than that of the non-deuterated Eugenol acetate (m/z 206).
- Fragmentation: The fragmentation pattern will be similar to Eugenol acetate. A prominent fragment ion is expected at m/z 167, corresponding to the loss of the deuterated ketene radical (•CD₂=C=O) from the molecular ion. This is in contrast to the fragment at m/z 164 in the non-deuterated compound.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

A GC-MS method can be developed for the separation and identification of **Eugenol acetate-d3**.

- Column: A non-polar capillary column, such as a DB-5ms or equivalent.
- · Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).
- Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-300. The retention time of Eugenol acetate-d3 will be very similar to that of Eugenol acetate.

Biological Context and Signaling Pathways

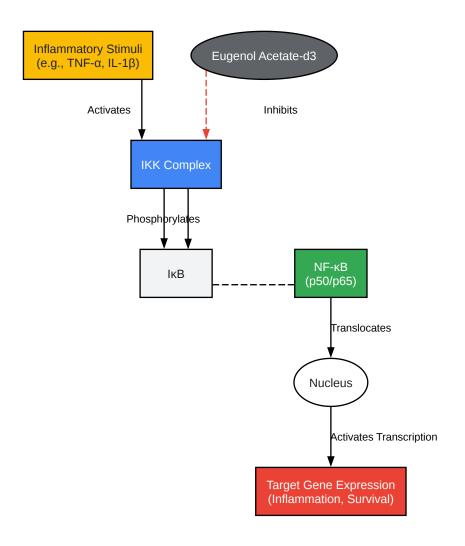
Eugenol acetate and, by extension, **Eugenol acetate-d3**, are known to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antibacterial effects.[1] These effects are mediated through the modulation of several key signaling pathways.

NF-kB Signaling Pathway

Eugenol acetate has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] NF-κB is a crucial transcription factor involved in inflammatory responses, cell survival, and proliferation. Its inhibition by Eugenol



acetate can lead to a reduction in the expression of pro-inflammatory cytokines and other inflammatory mediators.



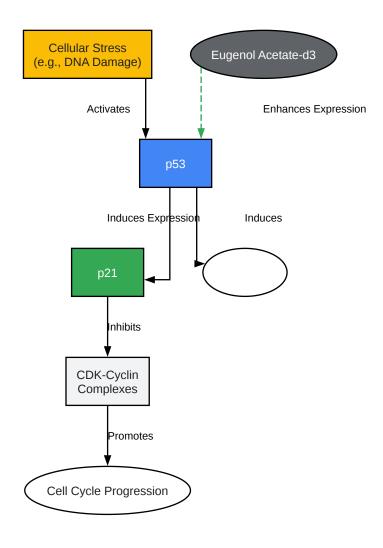
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NF-kB Signaling Pathway Inhibition

p53 and p21 Signaling Pathway

Eugenol acetate has also been reported to enhance the expression of the tumor suppressor protein p53 and its downstream target, p21.[1] Activation of the p53-p21 pathway can lead to cell cycle arrest and apoptosis, which are crucial mechanisms in preventing cancer cell proliferation.





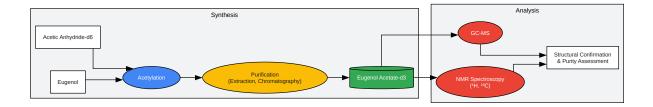
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p53-p21 Signaling Pathway Activation

Experimental Workflow: Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of **Eugenol acetate-d3**.





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Synthesis and Analysis Workflow

Conclusion

Eugenol acetate-d3 is a valuable isotopically labeled compound for advanced research in drug metabolism, pharmacokinetics, and analytical chemistry. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and its biological relevance. The provided information and diagrams are intended to support researchers and scientists in the effective utilization of **Eugenol acetate-d3** in their studies.

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